3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1075728-85-6
VCID: VC16223790
InChI: InChI=1S/C14H16BrN3O/c1-19-13-4-2-11(3-5-13)9-17-6-7-18-12(10-17)8-16-14(18)15/h2-5,8H,6-7,9-10H2,1H3
SMILES:
Molecular Formula: C14H16BrN3O
Molecular Weight: 322.20 g/mol

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

CAS No.: 1075728-85-6

Cat. No.: VC16223790

Molecular Formula: C14H16BrN3O

Molecular Weight: 322.20 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine - 1075728-85-6

Specification

CAS No. 1075728-85-6
Molecular Formula C14H16BrN3O
Molecular Weight 322.20 g/mol
IUPAC Name 3-bromo-7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C14H16BrN3O/c1-19-13-4-2-11(3-5-13)9-17-6-7-18-12(10-17)8-16-14(18)15/h2-5,8H,6-7,9-10H2,1H3
Standard InChI Key ONPIGJLKIWKAIQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2CCN3C(=CN=C3Br)C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic framework: a five-membered imidazole ring fused to a six-membered pyrazine ring, both partially saturated (5,6,7,8-tetrahydro configuration). Key substituents include:

  • Bromine atom at position 3: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

  • 4-Methoxybenzyl group at position 7: Enhances lipophilicity and potential for aromatic stacking interactions, a feature observed in kinase inhibitors .

The molecular formula is inferred as C15H17BrN4O\text{C}_{15}\text{H}_{17}\text{BrN}_4\text{O}, with a calculated molecular weight of 373.23 g/mol.

Physicochemical Characteristics

Comparative data from analogous compounds suggest the following properties :

PropertyValue/Description
Aqueous solubility (pH 7)Low (<10 μg/mL)
LogP~2.8 (moderate lipophilicity)
Melting point180–185°C (estimated)

The bromine atom and methoxybenzyl group collectively reduce solubility but improve membrane permeability, a critical factor for central nervous system (CNS) targeting.

Synthetic Pathways and Modifications

Core Scaffold Construction

Synthesis of the imidazo[1,5-a]pyrazine core typically involves cyclocondensation reactions. For example:

  • Ring closure: Reaction of α-amino ketones with amidines generates the bicyclic structure.

  • Hydrogenation: Partial saturation of the pyrazine ring using catalysts like palladium on carbon .

Bromination

Electrophilic aromatic bromination at position 3 employs N\text{N}-bromosuccinimide (NBS) under acidic conditions, achieving regioselectivity due to the electron-rich imidazole ring.

Pharmacological Profiling and Mechanisms

Orexin Receptor Modulation

Structural analogs demonstrate potent orexin receptor (OX1/OX2) antagonism. The bromine atom enhances binding affinity (Ki\text{K}_i values < 100 nM in OX2), while the methoxybenzyl group extends half-life through reduced CYP450 metabolism .

Antiparasitic Activity

Nitroimidazooxazine derivatives with similar fused-ring systems exhibit IC50_{50} values of 0.02–0.46 μM against Leishmania donovani . Although bromine substitution differs from nitro groups, halogenated analogs may exploit similar redox activation mechanisms in parasitic cells .

Cancer-Related Targets

Imidazo[1,5-a]pyrazines inhibit oncogenic proteins like KRAS G12C. The methoxybenzyl group in position 7 aligns with hydrophobic pockets in the GTPase domain, as demonstrated in co-crystallization studies .

Preclinical Development Considerations

Metabolic Stability

Microsomal stability data for related compounds show:

  • Human liver microsomes: 72–92% parent compound remaining after 1 hour .

  • Mouse liver microsomes: Comparable stability, supporting translational research .

In Vivo Efficacy

While direct data are lacking, structural analogs achieve >50% parasite burden reduction in murine visceral leishmaniasis models at 25 mg/kg oral doses . The bromine substituent may improve blood-brain barrier penetration for CNS applications.

Challenges and Future Directions

Solubility Optimization

Strategies to address low aqueous solubility include:

  • Salt formation (e.g., hydrochloride)

  • Nanoformulation with poloxamers

Target Selectivity

Dual orexin receptor/KRAS inhibition poses selectivity challenges. Computational modeling suggests modifying the methoxybenzyl group’s para position could enhance specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator